Xsu9yax3AA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

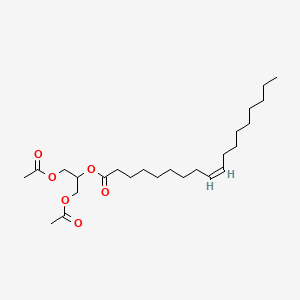

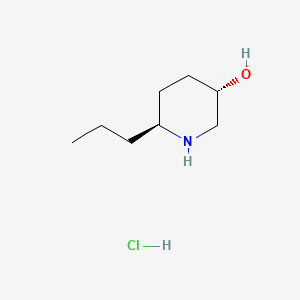

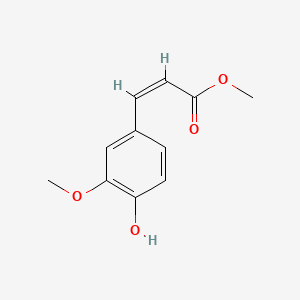

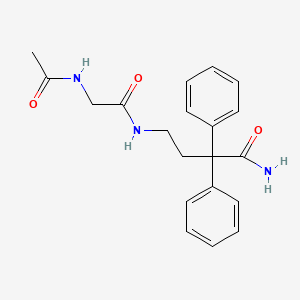

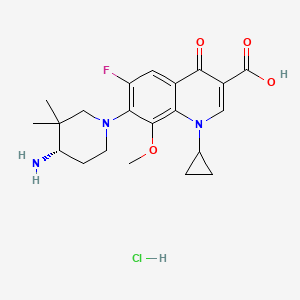

It is chemically described as S-(-)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-{4-amino-3,3-dimethylpiperidin-1-yl}-4-oxo-quinoline-3-carboxylic acid hydrochloride monohydrate . This compound has shown significant potential in combating bacterial infections, particularly those caused by resistant strains of bacteria.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of WCK-1152 Hydrochloride involves the chiral resolution of a mixture of enantiomers. The process begins with the preparation of the core structure, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-quinoline-3-carboxylic acid. This core is then reacted with 4-amino-3,3-dimethylpiperidine to form the desired product . The reaction conditions typically involve the use of a buffer solution with a pH of 2.1, maintained by dissolving trifluoroacetic acid in water .

Industrial Production Methods: Industrial production of WCK-1152 Hydrochloride follows a similar synthetic route but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The enantiomeric purity of the compound is determined using high-performance liquid chromatography (HPLC), which ensures that the final product meets the required standards for clinical use .

Análisis De Reacciones Químicas

Types of Reactions: WCK-1152 Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its antibacterial properties.

Common Reagents and Conditions: Common reagents used in the reactions involving WCK-1152 Hydrochloride include trifluoroacetic acid, methanol, and various buffer solutions. The conditions for these reactions are carefully controlled to maintain the stability and activity of the compound .

Major Products Formed: The major products formed from the reactions involving WCK-1152 Hydrochloride are typically derivatives with enhanced antibacterial activity. These derivatives are tested for their efficacy against resistant bacterial strains .

Aplicaciones Científicas De Investigación

WCK-1152 Hydrochloride has a wide range of scientific research applications. It is primarily used in the field of medicinal chemistry for the development of new antibacterial agents. The compound has shown significant activity against fluoroquinolone-resistant strains of Streptococcus pneumoniae and Streptococcus pyogenes . Additionally, it is being studied for its potential use in treating respiratory infections and other bacterial diseases .

Mecanismo De Acción

The mechanism of action of WCK-1152 Hydrochloride involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, WCK-1152 Hydrochloride effectively prevents bacterial cell division and growth, leading to the death of the bacterial cells .

Comparación Con Compuestos Similares

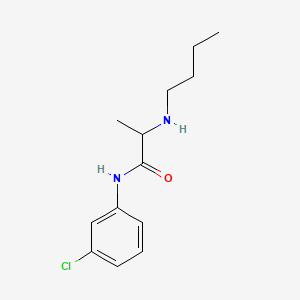

Similar Compounds: Similar compounds to WCK-1152 Hydrochloride include WCK-1153 and WCK-771. These compounds share a similar core structure but differ in their side chains and specific activity against bacterial strains .

Uniqueness: WCK-1152 Hydrochloride is unique due to its high potency against fluoroquinolone-resistant bacterial strains. It has shown superior activity compared to other fluoroquinolones, making it a valuable candidate for further clinical development .

Propiedades

Número CAS |

473839-18-8 |

|---|---|

Fórmula molecular |

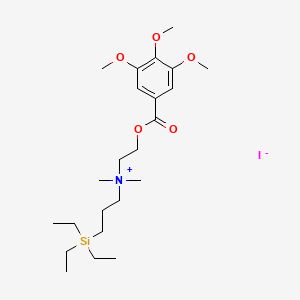

C21H27ClFN3O4 |

Peso molecular |

439.9 g/mol |

Nombre IUPAC |

7-[(4S)-4-amino-3,3-dimethylpiperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C21H26FN3O4.ClH/c1-21(2)10-24(7-6-15(21)23)17-14(22)8-12-16(19(17)29-3)25(11-4-5-11)9-13(18(12)26)20(27)28;/h8-9,11,15H,4-7,10,23H2,1-3H3,(H,27,28);1H/t15-;/m0./s1 |

Clave InChI |

OBSJQTCTSCRURB-RSAXXLAASA-N |

SMILES isomérico |

CC1(CN(CC[C@@H]1N)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)C.Cl |

SMILES canónico |

CC1(CN(CCC1N)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)C.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.